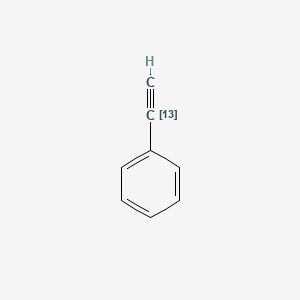

Ethynylbenzene-13C

Vue d'ensemble

Description

Ethynylbenzene-13C, also known as phenylacetylene-13C, is a labeled analogue of ethynylbenzene. It is an aromatic hydrocarbon with the molecular formula C7H6, where one of the carbon atoms is replaced with the isotope carbon-13. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in reaction mechanisms and metabolic pathways .

Applications De Recherche Scientifique

Ethynylbenzene-13C is widely used in scientific research due to its isotopic labeling. Some applications include:

Chemistry: Used in studying reaction mechanisms and kinetics through isotopic labeling.

Biology: Employed in metabolic flux analysis to trace metabolic pathways.

Medicine: Utilized in drug development and pharmacokinetics studies to understand drug metabolism.

Industry: Applied in the production of labeled polymers and materials for various industrial applications.

Mécanisme D'action

Target of Action

The primary target of (113C)ethynylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

(113C)ethynylbenzene undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that benzene derivatives can undergo electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring , which could potentially affect various biochemical pathways.

Pharmacokinetics

It is known that the compound has a boiling point of 1424±90 °C at 760 mmHg . Its vapour pressure is 7.0±0.1 mmHg at 25°C , and it has an enthalpy of vaporization of 36.4±0.8 kJ/mol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The result of (113C)ethynylbenzene’s action is the formation of a substituted benzene ring . This occurs through the process of electrophilic aromatic substitution

Action Environment

The action of (113C)ethynylbenzene can be influenced by various environmental factors. For instance, the compound’s boiling point and vapour pressure suggest that it may be more stable and effective at higher temperatures . Additionally, the presence of an electrophile is necessary for the compound to undergo electrophilic aromatic substitution .

Analyse Biochimique

Biochemical Properties

The biochemical properties of (113C)ethynylbenzene are not well-studied. It is known that (113C)ethynylbenzene is a hydrocarbon derivative, which can be applied to organic synthesis and as pharmaceutical intermediates

Molecular Mechanism

The molecular mechanism of action of (113C)ethynylbenzene is not well-understood. It is known that the molecular structure and benzene ring distortions of ethynylbenzene have been investigated by gas-phase electron diffraction and ab initio MO calculations

Temporal Effects in Laboratory Settings

The temporal effects of (113C)ethynylbenzene in laboratory settings are not well-documented. It is known that (113C)ethynylbenzene is a stable compound under normal conditions

Metabolic Pathways

The metabolic pathways that (113C)ethynylbenzene is involved in are not well-documented. It is known that benzene, a related compound, undergoes metabolism in the body, and the metabolites of benzene are excreted predominantly as conjugated metabolites in urine .

Transport and Distribution

The transport and distribution of (113C)ethynylbenzene within cells and tissues are not well-understood. It is known that (113C)ethynylbenzene is insoluble in water but miscible with alcohol and ether , suggesting that it may be transported and distributed within cells and tissues via these solvents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethynylbenzene-13C can be synthesized through several methods. One common laboratory method involves the elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia . Another method includes the elimination of hydrogen bromide from bromostyrene using molten potassium hydroxide . Additionally, the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetrabutylammonium fluoride, is also employed .

Industrial Production Methods

Industrial production of this compound typically involves the use of labeled precursors and specialized equipment to ensure the incorporation of the carbon-13 isotope. The production process must be carefully controlled to maintain the purity and isotopic labeling of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethynylbenzene-13C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetophenone in the presence of gold or mercury reagents.

Reduction: Semi-hydrogenation over Lindlar catalyst converts it to styrene.

Substitution: It can undergo substitution reactions typical of aromatic compounds.

Common Reagents and Conditions

Oxidation: Gold or mercury reagents are commonly used for oxidation reactions.

Reduction: Lindlar catalyst is used for semi-hydrogenation.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Acetophenone.

Reduction: Styrene.

Substitution: Depending on the substituents, various substituted ethynylbenzenes can be formed.

Comparaison Avec Des Composés Similaires

Ethynylbenzene-13C is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Ethynylbenzene: The non-labeled analogue, commonly used in similar reactions but without the isotopic tracking capability.

Phenylacetylene: Another name for ethynylbenzene, used interchangeably in some contexts.

The isotopic labeling of this compound provides a significant advantage in research applications, allowing for precise tracking and analysis that is not possible with non-labeled compounds .

Propriétés

IUPAC Name |

(113C)ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#[13C]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745694 | |

| Record name | (1-~13~C)Ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23351-79-3 | |

| Record name | Ethynyl-1-13Cbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23351-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-~13~C)Ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23351-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol 1-(4-Methylbenzenesulfonate)](/img/no-structure.png)

![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol](/img/structure/B569292.png)

![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B569295.png)

![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

![(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione](/img/structure/B569309.png)